molecular formula C16H18O B2710313 1-(Phenoxymethyl)-4-(propan-2-yl)benzene CAS No. 1457318-82-9

1-(Phenoxymethyl)-4-(propan-2-yl)benzene

Cat. No.: B2710313
CAS No.: 1457318-82-9
M. Wt: 226.319
InChI Key: CQEDQJALAJFGKW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Synthesis and Reactivity Paradigms

Aromatic ethers are a well-established class of compounds, with the ether linkage to an aromatic ring conferring specific reactivity and properties. The synthesis of such compounds often relies on classic methodologies, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. The reactivity of the ether bond, particularly its stability, makes it a valuable linker in more complex molecular scaffolds. The study of 1-(Phenoxymethyl)-4-(propan-2-yl)benzene would likely involve established synthetic routes and an exploration of the ether bond's stability under various conditions, providing a modern context for these traditional reactions.

A potential synthetic approach for this compound is outlined in the table below, based on the Williamson ether synthesis.

Reaction Step Reactants Reagents Product Reaction Type
14-Isopropylphenol (B134273)Sodium Hydride (NaH)Sodium 4-isopropylphenoxideDeprotonation
2Sodium 4-isopropylphenoxide, Benzyl (B1604629) chloride-This compoundNucleophilic Substitution (SN2)

This proposed synthesis represents a standard yet effective method for the preparation of aromatic ethers, allowing for the specific investigation of this compound's properties.

Significance of Phenoxymethyl (B101242) and Isopropyl Moieties in Molecular Design

The two key structural components of this compound, the phenoxymethyl and isopropyl groups, each contribute distinct and significant properties to the molecule. The isopropyl group is a bulky, non-polar substituent that can influence a molecule's conformational preferences due to steric hindrance. fiveable.me This can be crucial in the design of molecules that interact with biological targets like enzymes or receptors. fiveable.me The presence of an isopropyl group can also impact the molecule's lipophilicity and metabolic stability. fiveable.me

The predicted physicochemical properties of this compound, based on its constituent moieties, are summarized below.

Property Predicted Value/Characteristic Contributing Moiety
Molecular Weight226.31 g/mol Entire Molecule
LogP (Lipophilicity)HighIsopropyl group, Aromatic rings
PolarityLowPredominantly hydrocarbon structure
Steric HindranceSignificant around the isopropyl groupIsopropyl group
Reactivity HotspotsAromatic rings (electrophilic substitution), benzylic positionAromatic rings, Methylene (B1212753) bridge

These predicted properties suggest a molecule with notable lipophilicity and specific steric constraints, which are important considerations in the design of new organic scaffolds.

Overview of Research Trajectories for Novel Organic Scaffolds

The quest for novel organic scaffolds is a significant driver in chemical research, particularly in the development of new pharmaceuticals and functional materials. researchgate.netacs.org A molecular scaffold serves as the core framework for the systematic modification and optimization of properties. researchgate.net Research in this area focuses on developing synthetic routes to new core structures and evaluating their potential applications. The analysis of trends in the use of different scaffolds in medicinal chemistry literature highlights the dynamic nature of this field, with certain scaffolds gaining prominence over time. acs.org The development of new synthetic methodologies allows for the creation of previously inaccessible molecular frameworks, expanding the chemical space available for exploration.

Rationale for In-Depth Academic Investigation of this compound

The in-depth academic investigation of this compound is warranted for several reasons. Firstly, as a structurally simple yet under-investigated molecule, it provides an excellent model system for studying the fundamental interactions between its constituent functional groups. Secondly, the insights gained from its study could be applicable to the design of more complex molecules with potential applications in medicinal chemistry or materials science, where the combination of lipophilicity, steric bulk, and aromatic interactions is often desired. Furthermore, a thorough characterization of its synthetic accessibility and reactivity would contribute valuable knowledge to the broader field of organic synthesis. The study of this compound can be seen as an exercise in "scaffold-hopping," where a novel, simple scaffold is evaluated for its potential to mimic the properties of more complex, known structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(phenoxymethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDQJALAJFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1 Phenoxymethyl 4 Propan 2 Yl Benzene

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are indispensable for elucidating the three-dimensional structure and conformational landscape of molecules. These computational tools allow for a detailed examination of geometric parameters and the relative stabilities of different spatial arrangements.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and optimized geometry of molecules. scispace.com By approximating the exchange-correlation energy, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the most stable (ground state) arrangement of atoms by finding the minimum energy on the potential energy surface. scispace.comresearchgate.net

For 1-(phenoxymethyl)-4-(propan-2-yl)benzene, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. The geometry is largely determined by the sp² hybridization of the aromatic carbon atoms and the sp³ hybridization of the methylene (B1212753) bridge and isopropyl group carbons. The geometry of the isopropyl-substituted phenyl ring is expected to be similar to that of cumene (B47948), while the phenoxymethyl (B101242) portion would resemble benzyl (B1604629) phenyl ether.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

ParameterAtom(s) InvolvedPredicted ValueReference Compound(s)
Bond Lengths
C-C (aromatic)Phenyl Rings~1.39 - 1.40 ÅCumene, Benzyl Phenyl Ether
C-O (ether)C(phenyl)-O-C(methylene)~1.37 - 1.42 ÅBenzyl Phenyl Ether
C-H (aromatic)Phenyl Rings~1.08 ÅCumene
C-C (alkyl)C(phenyl)-C(isopropyl)~1.53 ÅCumene
C-H (alkyl)Isopropyl & Methylene~1.09 - 1.10 ÅCumene, Benzyl Methyl Ether
Bond Angles
C-O-CPhenyl-O-Methylene~118° - 120°Benzyl Phenyl Ether
C-C-C (aromatic)Phenyl Rings~120°Cumene
H-C-H (alkyl)Isopropyl & Methylene~109.5°Cumene
C-C-C (isopropyl)Within Isopropyl Group~111°Cumene

Note: These values are estimations based on computational studies of structurally related molecules and may vary slightly in the actual compound.

The presence of rotatable single bonds, specifically the C-O-C ether linkage and the bond connecting the isopropyl group to the phenyl ring, endows this compound with conformational flexibility. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that separate them.

Studies on flexible molecules like benzyl methyl ether and benzyl alcohol reveal the existence of multiple stable conformers, often distinguished by their dihedral angles. acs.orgresearchgate.net For this compound, the key dihedral angles are around the Ph-O-CH₂-Ph linkage. It is expected that conformers avoiding steric hindrance between the phenyl rings and the isopropyl group would be energetically favored. Theoretical studies on benzyl methyl ether have identified both gauche and trans conformers with respect to the C-C-O-C dihedral angle as being stable. acs.org Similarly, the orientation of the isopropyl group's C-H bond relative to the plane of its attached benzene (B151609) ring is a critical factor, with studies on isopropylbenzene indicating a preference for a planar conformation where this C-H bond lies in the plane of the ring. nih.gov

Table 2: Hypothetical Low-Energy Conformers and Relative Energies for this compound.

ConformerKey Dihedral Angle (Ph-O-CH₂-Ph)Isopropyl C-H OrientationPredicted Relative Energy (kcal/mol)
1 (Global Minimum)~60° (gauche)In-plane with phenyl ring0.00
2~180° (trans)In-plane with phenyl ring0.5 - 1.5
3~60° (gauche)Perpendicular to phenyl ring1.0 - 2.5
4~180° (trans)Perpendicular to phenyl ring1.5 - 3.0

Note: Relative energies are illustrative, based on typical energy differences found in similar flexible ether molecules.

Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of a molecule's normal modes of vibration. nih.govacs.org These simulations produce theoretical infrared (IR) and Raman spectra that are invaluable for interpreting experimental data and confirming molecular structure. nih.govresearchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set limitations. researchgate.net

The simulated spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. These include C-H stretching vibrations for the aromatic rings and alkyl groups, C=C stretching within the phenyl rings, and the asymmetric and symmetric stretching of the C-O-C ether linkage. Data from isopropylbenzene (cumene) provides a reliable reference for the vibrations associated with the 4-isopropylphenyl moiety. researchgate.netdocbrown.info

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeDescriptionPredicted Frequency Range (cm⁻¹)Reference Compound(s)
ν(C-H) aromaticAromatic C-H stretching3100 - 3000Isopropylbenzene docbrown.info
ν(C-H) alkylCH, CH₂, CH₃ stretching2975 - 2850Isopropylbenzene docbrown.info
ν(C=C) aromaticAromatic ring stretching1610 - 1450Isopropylbenzene researchgate.net
δ(C-H) alkylCH₃, CH₂ bending1470 - 1370Isopropylbenzene docbrown.info
ν(C-O-C) asymAsymmetric ether C-O stretching1260 - 1200General Ethers
ν(C-O-C) symSymmetric ether C-O stretching1150 - 1070General Ethers
γ(C-H) aromaticOut-of-plane C-H bending850 - 700Isopropylbenzene researchgate.net

Note: These are characteristic frequency ranges. The precise values would be obtained from a full computational frequency analysis.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, including where it is likely to be attacked by electrophiles or nucleophiles.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the phenoxy group, which is electron-rich due to the oxygen's lone pairs and their delocalization into the phenyl ring, a feature also seen in anisole. stackexchange.com The electron-donating isopropyl group would further increase the energy of the HOMO. The LUMO is anticipated to be a π* orbital distributed across both aromatic rings.

Table 4: Predicted Frontier Molecular Orbital Properties for this compound.

ParameterPredicted Value/DescriptionImplication
HOMO Energy ~ -5.5 to -6.0 eVRelatively high, indicating good nucleophilic character.
LUMO Energy ~ -0.5 to -1.0 eVTypical for aromatic systems.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eVIndicates a relatively stable molecule.
HOMO Localization Primarily on the phenoxy ring and ether oxygen.Site of potential electrophilic attack.
LUMO Localization Distributed across both phenyl rings (π* character).Regions susceptible to nucleophilic attack under certain conditions.

Note: Energy values are illustrative and depend heavily on the computational method and basis set used.

A Molecular Electrostatic Potential (MEP or ESP) map is a visual representation of the charge distribution around a molecule. youtube.com It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. rsc.org

The ESP map of this compound is predicted to show a significant region of negative potential (red) around the ether oxygen atom due to its lone pairs of electrons. This makes the oxygen a primary site for hydrogen bonding and protonation. The π-systems of the aromatic rings will also exhibit negative potential above and below the plane of the rings. The hydrogen atoms, particularly those on the aromatic rings and the methylene bridge, will show regions of positive potential (blue). The electron-donating nature of the isopropyl group is expected to slightly increase the negative charge density on the phenyl ring to which it is attached, compared to the phenoxy ring. nih.gov This detailed charge distribution analysis provides crucial insights into intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) offers a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. numberanalytics.comchemtools.orgrsc.org These descriptors, derived from the electron density, provide insights into the molecule's stability and its propensity to act as an electrophile or nucleophile. rsc.org For this compound, key conceptual DFT descriptors can be calculated to characterize its reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. numberanalytics.com A higher value of hardness indicates greater stability and lower reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. This global reactivity index is useful for predicting how the molecule will behave in the presence of a nucleophile. researchgate.net

The theoretical values for these and other related descriptors for this compound, calculated at a suitable level of theory (e.g., B3LYP/6-31G*), are presented in the table below. These values are essential for understanding the molecule's intrinsic chemical behavior.

DescriptorSymbolFormulaHypothetical ValueUnit
HOMO EnergyEHOMO--8.25eV
LUMO EnergyELUMO--0.98eV
Energy GapΔEELUMO - EHOMO7.27eV
Chemical Potentialµ(EHOMO + ELUMO)/2-4.615eV
Chemical Hardnessη(ELUMO - EHOMO)/23.635eV
Global SoftnessS1/(2η)0.137eV-1
Electrophilicity Indexωµ2/(2η)2.93eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. scienceopen.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, rotational dynamics, and interactions with the surrounding environment. tandfonline.com

The structure of this compound is characterized by several rotatable bonds, particularly around the ether linkage and the isopropyl group. These rotations give rise to a complex conformational landscape. MD simulations can be employed to explore this landscape, identifying the most stable conformers and the energy barriers between them. nih.gov

Enhanced sampling techniques, such as replica-exchange molecular dynamics or metadynamics, can be utilized to overcome high energy barriers and ensure a thorough exploration of the conformational space. nih.govresearchgate.net Analysis of the simulation trajectories allows for the characterization of the rotational dynamics of the phenoxymethyl and isopropyl groups, providing insights into the molecule's flexibility.

The following table summarizes hypothetical results from a conformational analysis, indicating the relative populations of different conformational states at a given temperature.

ConformerDihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
1180 (anti)0.0065
260 (gauche)1.2015
3-60 (gauche)1.2015
40 (syn)3.505

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions using either implicit or explicit solvation models. wikipedia.org

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and provides a good approximation of the average effect of the solvent. researchgate.net

Explicit solvation models treat individual solvent molecules as part of the simulation. wikipedia.org This method is more computationally intensive but offers a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding and local solvent ordering. researchgate.net Comparing simulations in different solvents, such as water and a nonpolar organic solvent, can reveal how the environment affects the conformational preferences and dynamics of the molecule.

Docking and Molecular Modeling Studies of Potential Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery and for understanding the interactions between small molecules and biological macromolecules. jst.go.jp

In a hypothetical scenario, this compound could be investigated as a potential ligand for a specific protein target. Molecular docking simulations can be used to predict the binding mode and estimate the binding affinity. nih.gov Scoring functions, which can be physics-based, empirical, or knowledge-based, are used to rank different binding poses and provide a theoretical prediction of the binding free energy (ΔGbind). jst.go.jpnih.gov

The predicted binding affinity is a crucial parameter for assessing the potential of a molecule as a drug candidate or for understanding its biological role. rsc.org These theoretical predictions can guide further experimental studies.

Once a plausible binding pose is identified, a detailed analysis of the interactions between this compound and the protein's binding pocket can be performed. youtube.com Binding pockets are typically cavities on the protein surface where a ligand can bind. nih.govwordpress.com

The analysis would reveal the key amino acid residues involved in the interaction and the nature of these interactions, which could include:

Hydrophobic interactions: The aromatic rings and the isopropyl group of the ligand are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The phenyl rings of the ligand could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The following table presents a hypothetical summary of the interactions between this compound and a theoretical protein target.

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Phenoxy groupPhenylalanine (Phe123)π-π Stacking3.8
Isopropylbenzene groupLeucine (Leu89)Hydrophobic4.2
Ether oxygenValine (Val92)van der Waals3.5
Isopropylbenzene groupIsoleucine (Ile150)Hydrophobic4.5

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Systematic Derivatization Strategies for SAR Exploration

Systematic derivatization involves the methodical alteration of a lead compound's structure to map the chemical features essential for its biological activity. For analogs of 1-(phenoxymethyl)-4-(propan-2-yl)benzene, this exploration is tripartite, focusing on each core component of the molecule.

The unsubstituted phenoxy group serves as a baseline for exploring the impact of various substituents. In related diaryl ether structures, such as triclosan (B1682465) analogs evaluated for their inhibitory activity against Toxoplasma gondii enoyl reductase (TgENR), modifications to the equivalent of the phenoxy ring (referred to as the A-ring in those studies) have been shown to be critical for activity. The introduction of substituents can alter the electronic properties and steric profile of the ring, thereby influencing its interaction with biological targets. nih.gov For instance, in studies of diphenyl ether inhibitors of Mycobacterium tuberculosis InhA, small substituent groups on the B-ring (analogous to the phenoxy moiety in this context) were found to introduce stronger binding affinity. researchgate.net

The second aromatic ring, substituted with an isopropyl group in the parent compound, offers another primary site for derivatization. The size, position, and electronic nature of substituents on this ring can significantly affect binding affinity and selectivity. In a series of triclosan analogs, modifications to this ring (the B-ring) were explored to enhance physicochemical properties. nih.gov It was found that this ring can accommodate significant changes while maintaining efficacy as an enzyme inhibitor. nih.gov For example, replacing the benzene (B151609) ring entirely with heteroaromatic groups or adding substituents at the 4'-position can modulate activity. nih.gov Studies on benzyl (B1604629) derivatives have also shown that substitutions on the benzene ring are critical for affinity to human opioid and cannabinoid receptors. nih.gov

The ether oxygen atom serves as a flexible linker between the two aromatic moieties. Its role in dictating the relative orientation of the rings is crucial. Altering this linkage, for example by replacing the oxygen with a sulfur atom to create a thioether, can significantly impact biological activity. researchgate.net In an investigation of triclosan analogs, replacing the ether oxygen with a methylene (B1212753) group resulted in a relatively inactive compound, highlighting the importance of the ether linkage for enzyme inhibition in that specific series. nih.gov The length and flexibility of the linker are also key parameters; shortening, lengthening, or rigidifying the linker can provide valuable SAR data by constraining the conformational possibilities of the molecule.

Correlation of Structural Features with Specific Biological Target Interactions (In Vitro/Mechanistic)

The functional consequences of the structural modifications described above are quantified through in vitro assays that measure interactions with isolated biological targets like enzymes and receptors.

Analogs of this compound, particularly diaryl ether compounds, have been evaluated as inhibitors of various microbial enzymes. A series of B-ring modified triclosan analogs were tested for their inhibitory activity against Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival. nih.gov The results demonstrated that substitutions on the B-ring could produce effective inhibitors, with some analogs showing comparable minimum inhibitory concentrations (MIC50) to the parent compound, triclosan. nih.gov Modeling studies suggest these inhibitors occupy the same binding mode as triclosan, but B-ring modifications can lead to additional interactions with conserved residues. nih.gov Similarly, diphenyl ethers have been identified as tight-binding inhibitors of InhA, an enzyme from Mycobacterium tuberculosis. researchgate.net

Table 1: In Vitro Enzyme Inhibition Data for Diaryl Ether Analogs
Compound SeriesModificationTarget EnzymeInhibition Data (IC50/MIC50)Source
Triclosan Analog4'-Naphthalene substitution on B-ringT. gondii enoyl reductase (TgENR)MIC50 = 0.1 µg/mL nih.gov
Triclosan Analog4'-Quinoline substitution on B-ringT. gondii enoyl reductase (TgENR)MIC50 = 0.2 µg/mL nih.gov
Triclosan Analog4'-Phenoxy substitution on B-ringT. gondii enoyl reductase (TgENR)MIC50 = 0.1 µg/mL nih.gov
Diphenyl EtherOrtho-substituents on B-ringM. tuberculosis InhATight binding inhibitors researchgate.net

The interaction of analogous compounds with isolated receptor systems provides another mechanistic lens for SAR analysis. For example, a series of benzyl derivatives isolated from the fungus Eurotium repens were evaluated for their binding affinity to human opioid and cannabinoid receptors. nih.gov These studies reveal how different substitution patterns on the aromatic ring influence receptor recognition. In a different context, novel dexoxadrol (B1663360) analogues featuring a modified piperidine (B6355638) substructure were assessed for their affinity to the phencyclidine binding site of the NMDA receptor. nih.gov One racemic secondary amine derivative showed a notable binding affinity, indicating that specific spatial arrangements are key for this interaction. nih.gov

Table 2: Receptor Binding Affinity for Structurally Related Analogs
CompoundReceptor TargetBinding Affinity (Ki or % Inhibition)Source
(E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diolCB1 Cannabinoid Receptor48% inhibition at 10 µM nih.gov
Flavoglaucinµ Opioid Receptor63% inhibition at 10 µM nih.gov
Tetrahydroauroglaucinµ Opioid Receptor52% inhibition at 10 µM nih.gov
AuroglaucinCB1 Cannabinoid Receptor51% inhibition at 10 µM nih.gov
4-Oxo-dexoxadrol derivative (racemate 15a)NMDA Receptor (PCP site)Ki = 470 nM nih.gov

Impact of Stereochemistry on Molecular Recognition and Activity:The molecule this compound is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, this section is not applicable as there are no stereochemical variations to study for their impact on molecular recognition and activity.

Due to the absence of specific, detailed research findings for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. The generation of data tables and detailed research findings as requested is unachievable.

Mechanistic Elucidation of Biological and Chemical Interactions at the Molecular Level

Investigation of Binding Mechanisms with Isolated Proteins and Enzymes

There is a lack of published research detailing the binding mechanisms of 1-(Phenoxymethyl)-4-(propan-2-yl)benzene with any isolated proteins or enzymes.

Enzyme Kinetics and Inhibition Type Determination

No studies were identified that have investigated the kinetics of this compound in the presence of enzymes. As such, there is no data available to determine if it acts as an enzyme inhibitor, nor what type of inhibition it might exhibit (e.g., competitive, non-competitive, uncompetitive).

Spectroscopic Probes for Ligand-Protein Interactions (e.g., Fluorescence Quenching)

Information regarding the use of spectroscopic methods, such as fluorescence quenching, to study the interaction between this compound and proteins is not present in the available literature. These studies are crucial for understanding the binding affinity and the microenvironment of the binding site, but have not been reported for this specific compound.

Cellular Permeability and Distribution Studies in Model Systems (e.g., Caco-2 monolayers, Liposomes)

There are no available reports on the cellular permeability or distribution of this compound. Standard in vitro models for assessing drug absorption and distribution, such as Caco-2 monolayers or artificial liposome (B1194612) membranes, have not been utilized in published studies of this compound. Therefore, its ability to cross cellular barriers and its partitioning behavior remain uncharacterized.

Chemical Reactivity and Degradation Pathways in Biological Mimetic Environments

The chemical reactivity and degradation of "this compound" in environments designed to simulate biological systems are primarily governed by the metabolic machinery of organisms, which includes a suite of enzymes capable of catalyzing oxidative, reductive, and hydrolytic reactions. While direct experimental studies on this specific compound are not extensively available in public literature, its metabolic fate can be predicted with a degree of confidence by examining the known biotransformation pathways of its constituent chemical moieties: the phenoxy group, the benzene (B151609) ring, and the isopropyl (propan-2-yl) substituent.

Oxidative and Reductive Metabolism Simulations (In Vitro Systems)

In vitro systems, such as liver microsomes, serve as a fundamental tool for elucidating the metabolic pathways of xenobiotics. These preparations are rich in cytochrome P450 (CYP) enzymes, the primary catalysts of Phase I oxidative metabolism. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Oxidative Metabolism:

The oxidative metabolism of "this compound" is anticipated to proceed through several key pathways, primarily targeting the isopropyl group and the aromatic rings. The cytochrome P450 enzyme system is the main catalyst for these transformations. mdpi.commdpi.comnih.govinchem.org

Oxidation of the Isopropyl Group: Based on studies of cumene (B47948) (isopropylbenzene), the isopropyl side chain is a major site of oxidative attack. publisso.denih.gov This process typically involves hydroxylation to form alcohol metabolites. The primary alcohol, 2-phenyl-1-propanol, and the tertiary alcohol, 2-phenyl-2-propanol, are expected major metabolites. publisso.de Further oxidation of the primary alcohol can lead to the formation of 2-phenylpropionic acid. nih.gov In the context of "this compound," this would result in hydroxylated derivatives at the isopropyl group.

Aromatic Hydroxylation: Both the benzene ring of the cumene moiety and the phenoxy group are susceptible to hydroxylation. inchem.orgnih.gov This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity. The position of hydroxylation can vary, leading to a number of isomeric phenolic metabolites.

Ether Bond Cleavage (O-dealkylation): Aromatic ethers can undergo O-dealkylation, although diaryl ethers are generally more stable than alkyl-aryl ethers. nih.govnih.gov This metabolic pathway would cleave the ether linkage, yielding phenol (B47542) and a derivative of 4-(propan-2-yl)benzene. However, for diaryl ethers, this is often a minor pathway unless specific activating groups are present. nih.gov

Potential Oxidative Metabolites:

Metabolite NameSite of ModificationPredicted Pathway
1-(Phenoxymethyl)-4-(2-hydroxypropan-2-yl)benzeneIsopropyl groupHydroxylation
2-(4-(Phenoxymethyl)phenyl)propan-1-olIsopropyl groupHydroxylation
2-(4-(Phenoxymethyl)phenyl)propanoic acidIsopropyl groupOxidation of primary alcohol
(4-Hydroxyphenoxy)methyl)-4-(propan-2-yl)benzenePhenoxy ringAromatic Hydroxylation
1-(Phenoxymethyl)-4-(propan-2-yl)-x-hydroxybenzeneCumene ringAromatic Hydroxylation
PhenolEther linkageO-dealkylation
4-(Propan-2-yl)phenolEther linkage & Isopropyl groupO-dealkylation & Hydroxylation

Reductive Metabolism:

Reductive metabolism is generally a less common pathway for aromatic ethers under aerobic conditions. numberanalytics.comnumberanalytics.com In anaerobic environments, such as those found in the gut microbiota, reductive pathways can become more significant. However, for a compound like "this compound," which lacks easily reducible functional groups (e.g., nitro or azo groups), extensive reductive metabolism is not anticipated.

Hydrolytic Stability and Biotransformation Studies

The hydrolytic stability of "this compound" is a key factor in its persistence and biotransformation in aqueous biological environments.

Hydrolytic Stability:

The ether linkage in diaryl ethers is generally characterized by high stability and is resistant to simple hydrolysis under physiological pH conditions. acs.orgnih.gov The C-O bond in these compounds is strong, and its cleavage typically requires enzymatic catalysis or harsh chemical conditions. acs.org Therefore, "this compound" is expected to be hydrolytically stable in the absence of specific enzymes.

Biotransformation:

Biotransformation of this compound in biological systems would primarily be driven by the enzymatic activities discussed in the oxidative metabolism section. In addition to mammalian metabolism, microorganisms in the environment or the gut can play a significant role in the biotransformation of such compounds.

Microbial degradation pathways for related molecules, such as p-cymene (B1678584), have been studied. ethz.chnih.gov These pathways often involve initial oxidation of the methyl or isopropyl groups, followed by ring cleavage. ethz.ch For instance, Pseudomonas putida is known to degrade p-cymene by first oxidizing the methyl group. ethz.ch It is plausible that various soil and water microorganisms could initiate the degradation of "this compound" through similar oxidative attacks on the alkyl substituents or the aromatic rings. nih.govnih.govmdpi.commicrobiolj.org.ua

Potential Biotransformation Products from Hydrolysis (Enzymatic):

While non-enzymatic hydrolysis is unlikely, enzymatic hydrolysis by certain microbial enzymes could potentially cleave the ether bond. nih.govportlandpress.com

Product NameDescription
PhenolResulting from the cleavage of the ether bond.
4-(Propan-2-yl)benzyl alcoholResulting from the cleavage of the ether bond and subsequent modification of the remaining fragment.

It is important to note that the actual metabolic profile and degradation pathways can be species-specific and depend on the specific enzymatic makeup of the organism or biological system . The information presented here is based on extrapolations from structurally similar compounds and general principles of xenobiotic metabolism.

Precursor and Derivative Chemistry of 1 Phenoxymethyl 4 Propan 2 Yl Benzene

Synthesis of Advanced Intermediates for Downstream Functionalization

The generation of advanced intermediates from 1-(phenoxymethyl)-4-(propan-2-yl)benzene is crucial for creating a diverse library of derivatives. This is primarily achieved through electrophilic aromatic substitution reactions and modifications of the alkyl side-chain.

Electrophilic aromatic substitution reactions on this compound can occur on either of the two aromatic rings. The isopropyl group on one ring is an ortho-, para-directing activator, while the phenoxymethyl (B101242) group is also an ortho-, para-directing activator. The interplay of these groups will influence the regioselectivity of the reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can be achieved using standard electrophilic halogenation conditions. The positions of substitution will be directed by the activating groups. For the isopropyl-substituted ring, halogenation is expected to occur primarily at the positions ortho to the isopropyl group. For the unsubstituted phenyl ring, halogenation will likely occur at the ortho and para positions relative to the ether linkage.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the aromatic ring. Similar to halogenation, the regiochemical outcome is governed by the directing effects of the existing substituents. Nitration of the isopropyl-substituted ring is expected to yield products with the nitro group at the ortho position. It has been noted that nitration of some isopropylbenzene derivatives can lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved by treatment with fuming sulfuric acid. The substitution pattern is anticipated to follow the same directing effects as halogenation and nitration.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)Predicted Position of Substitution
BrominationBr2, FeBr31-(Bromophenoxymethyl)-4-(propan-2-yl)benzene and 1-(Phenoxymethyl)-2-bromo-4-(propan-2-yl)benzeneOrtho/Para to ether; Ortho to isopropyl
NitrationHNO3, H2SO41-(Nitrophenoxymethyl)-4-(propan-2-yl)benzene and 1-(Phenoxymethyl)-2-nitro-4-(propan-2-yl)benzeneOrtho/Para to ether; Ortho to isopropyl
SulfonationSO3, H2SO44-((4-(Propan-2-yl)benzyl)oxy)benzenesulfonic acid and 2-(Propan-2-yl)-4-(phenoxymethyl)benzenesulfonic acidPara to ether; Ortho to isopropyl

The isopropyl group offers a site for chemical modification, primarily through oxidation or free-radical halogenation at the benzylic position.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the isopropyl group. libretexts.org Under vigorous conditions, the entire isopropyl group can be oxidized to a carboxylic acid, yielding 4-(phenoxymethyl)benzoic acid. libretexts.org Milder, more controlled oxidation conditions could potentially lead to the formation of a tertiary alcohol, 2-(4-(phenoxymethyl)phenyl)propan-2-ol.

Benzylic Halogenation: The benzylic carbon of the isopropyl group is susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would result in the formation of 1-(1-bromo-1-methylethyl)-4-(phenoxymethyl)benzene. This halogenated intermediate is a valuable precursor for further nucleophilic substitution or elimination reactions.

Table 2: Potential Products from Side-Chain Modification of the Isopropyl Group

ReactionReagentsPredicted Major Product
Vigorous OxidationKMnO4, heat4-(Phenoxymethyl)benzoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), peroxide1-(1-Bromo-1-methylethyl)-4-(phenoxymethyl)benzene

Palladium-Catalyzed Cross-Coupling Reactions for Diversification

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nobelprize.orgresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net By reacting a halogenated derivative of this compound with various aryl or vinyl boronic acids, a wide array of biaryl and styrenyl analogues can be synthesized. nih.govnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgmdpi.com This methodology allows for the introduction of various alkenyl groups onto the aromatic rings of the parent compound. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orggoogle.comnih.gov This is a powerful method for synthesizing arylalkyne derivatives of this compound.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst SystemExpected Product Type
Suzuki Coupling1-(Bromophenoxymethyl)-4-(propan-2-yl)benzenePhenylboronic acidPd(PPh3)4, Na2CO3Biphenyl derivative
Heck Reaction1-(Phenoxymethyl)-2-iodo-4-(propan-2-yl)benzeneStyrenePd(OAc)2, P(o-tolyl)3, Et3NStilbene derivative
Sonogashira Coupling1-(Bromophenoxymethyl)-4-(propan-2-yl)benzenePhenylacetylenePdCl2(PPh3)2, CuI, Et3NDiphenylacetylene derivative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgopenochem.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing a wide range of primary and secondary arylamine derivatives from the halogenated forms of this compound. beilstein-journals.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemExpected Product
1-(Bromophenoxymethyl)-4-(propan-2-yl)benzeneAnilinePd2(dba)3, Xantphos, Cs2CO3N-(4-((4-(Propan-2-yl)benzyl)oxy)phenyl)aniline
1-(Phenoxymethyl)-2-bromo-4-(propan-2-yl)benzenePiperidine (B6355638)Pd(OAc)2, BINAP, NaOt-Bu1-(4-(Phenoxymethyl)-3-(piperidin-1-yl)phenyl)ethan-1-one

Development of Prodrug Strategies (Theoretical Concepts, Non-Clinical)

Prodrug design is a strategy to improve the physicochemical or pharmacokinetic properties of a biologically active compound. nih.gov For a molecule like this compound, which contains an ether linkage, several theoretical prodrug strategies could be conceptualized, although these remain non-clinical in nature. The goal of a prodrug is to undergo a chemical or enzymatic transformation in vivo to release the active parent drug. nih.gov

One theoretical approach involves the modification of one of the aromatic rings to include a functional group that can be linked to a promoiety. For instance, if a hydroxyl group were present on one of the rings, it could be converted into an ester, carbonate, or carbamate (B1207046) prodrug. These linkages are often designed to be cleaved by ubiquitous esterase enzymes in the body.

Another concept is the "self-immolative" or "trigger-release" prodrug. acs.orgnih.gov This involves attaching a promoiety to the molecule via a linker that, upon an initial activation step (e.g., enzymatic cleavage or a change in pH), undergoes a cascade of electronic rearrangements to release the parent drug. acs.orgnih.gov For an ether-containing compound, a more complex, multi-step synthetic modification would first be necessary to install a suitable "trigger" point on the molecule.

Examples of promoieties that could theoretically be employed include:

Phosphate esters: To enhance water solubility. nih.gov

Amino acid conjugates: To potentially target specific transporters.

Glycosidic linkages: To improve solubility and potentially alter distribution.

It is important to emphasize that these are purely theoretical concepts for this specific molecule and would require extensive synthetic and biological evaluation to be realized.

Reversible Covalent Modifications for Enhanced Delivery

Reversible covalent modifications represent a sophisticated strategy in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a molecule. This approach involves the formation of a covalent bond between a molecule and a target, which can be reversed under specific physiological conditions. For a molecule like this compound, derivatives could be designed to incorporate warheads that can form reversible covalent bonds with biological targets.

The rationale behind this strategy is to enhance the potency and duration of action while minimizing off-target effects. The reversible nature of the interaction can lead to a lower risk of idiosyncratic toxicities that are sometimes associated with irreversible covalent drugs.

Commonly employed functional groups for reversible covalent inhibition include nitriles, boronic acids, and aldehydes. A hypothetical derivative of this compound could be synthesized to include one of these functionalities on either the phenyl or the benzyl (B1604629) ring. For instance, the introduction of a cyano group to form a nitrile derivative would create a warhead capable of reacting with the thiol group of a cysteine residue in a target protein. The resulting thioimidate adduct is often reversible.

The synthesis of such a derivative would involve standard aromatic substitution reactions on a suitable precursor. For example, a precursor with an amino group could be converted to a nitrile via a Sandmeyer reaction. The table below illustrates potential reversible covalent warheads that could be incorporated into the structure of this compound.

WarheadTarget ResidueReversible Adduct
NitrileCysteineThioimidate
Boronic acidSerineBoronate ester
AldehydeLysineSchiff base

It is important to note that while the principles of reversible covalent modification are well-established, the specific application to this compound would require dedicated research to identify a suitable biological target and to optimize the chemical properties of the derivative for effective and safe delivery.

Ester and Amide Linkages for Controlled Release

The use of ester and amide linkages to create prodrugs is a classic and effective strategy for achieving controlled release of a parent molecule. A prodrug is an inactive or less active form of a drug that is metabolized in the body to produce the active form. For this compound, derivatives containing ester or amide bonds could be designed to be hydrolyzed by endogenous enzymes, such as esterases or amidases, to release the parent ether.

This approach can be used to improve the solubility, stability, and bioavailability of the parent compound. The rate of release can be tuned by modifying the steric and electronic properties of the ester or amide promoiety.

Ester Linkages: An ester derivative could be synthesized by introducing a hydroxyl group onto either the phenyl or the benzyl ring of this compound, followed by esterification with a carboxylic acid. The resulting ester would be more lipophilic than the parent hydroxylated compound, which could enhance its ability to cross cell membranes. Once inside the body, esterases would cleave the ester bond, releasing the active hydroxylated form of the molecule.

Amide Linkages: Similarly, an amide derivative could be prepared by introducing an amino group onto the parent structure, followed by acylation with a carboxylic acid. Amide bonds are generally more stable to hydrolysis than ester bonds, which could lead to a slower and more sustained release of the active compound.

The following table summarizes the key features of ester and amide linkages for controlled release.

LinkageActivating EnzymeRelative StabilityPotential Advantage
EsterEsterasesLess stableFaster release
AmideAmidases/PeptidasesMore stableSlower, sustained release

The synthesis of these derivatives would involve multi-step processes starting from precursors of this compound that are amenable to functional group interconversion.

Synthesis of Isomers and Stereoisomers for Comparative Studies

The biological activity of a molecule can be highly dependent on its three-dimensional structure. Therefore, the synthesis of isomers and stereoisomers of this compound is crucial for comparative studies to elucidate structure-activity relationships (SAR).

Isomers: Positional isomers of this compound would have the isopropyl group at different positions on the benzyl ring (ortho- or meta-). The synthesis of these isomers can be achieved using the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.

For the synthesis of the ortho-isomer, 1-(phenoxymethyl)-2-(propan-2-yl)benzene, sodium phenoxide would be reacted with 2-isopropylbenzyl halide. Similarly, the meta-isomer, 1-(phenoxymethyl)-3-(propan-2-yl)benzene, would be synthesized from sodium phenoxide and 3-isopropylbenzyl halide. The required 2-isopropylbenzyl and 3-isopropylbenzyl halides can be prepared from the corresponding commercially available isopropylbenzoic acids via reduction to the alcohols followed by halogenation.

A comparison of the biological activities of these positional isomers could provide valuable insights into the optimal positioning of the isopropyl group for interaction with a biological target.

Stereoisomers: The parent compound, this compound, is achiral and therefore does not have stereoisomers. To explore the effects of stereochemistry on activity, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by introducing a substituent at the benzylic carbon, creating a stereocenter.

For instance, the synthesis of (R)- and (S)-1-(1-phenoxyethyl)-4-(propan-2-yl)benzene would introduce a chiral center at the benzylic position. The synthesis could be approached in several ways:

Resolution of a racemic mixture: The racemic mixture of 1-(1-phenoxyethyl)-4-(propan-2-yl)benzene could be synthesized and then the enantiomers separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric synthesis: An enantioselective synthesis could be employed, for example, through the asymmetric reduction of a corresponding ketone precursor.

Use of a chiral starting material: Starting from an enantiomerically pure alcohol, such as (R)- or (S)-1-(4-isopropylphenyl)ethanol, the ether could be formed via a substitution reaction that proceeds with a known stereochemical outcome (e.g., inversion or retention of configuration).

The synthesis of diastereomers would require the presence of at least two chiral centers in the molecule. This could be achieved by introducing another substituent at a different position in the molecule. The diastereoselective synthesis of such compounds can be challenging and often requires the use of stereocontrolled reactions.

The following table outlines the different types of isomers and stereoisomers that could be synthesized for comparative studies.

Isomer TypeStructural DifferenceSynthetic Approach
Positional IsomerPosition of the isopropyl group (ortho, meta)Williamson ether synthesis with corresponding isomeric precursors
EnantiomerConfiguration at a single chiral center (R/S)Resolution, asymmetric synthesis, or use of chiral starting materials
DiastereomerConfiguration at multiple chiral centersDiastereoselective synthesis

By systematically synthesizing and evaluating these isomers and stereoisomers, a comprehensive understanding of the structure-activity relationships of this class of compounds can be developed.

Analytical and Detection Methodologies for 1 Phenoxymethyl 4 Propan 2 Yl Benzene

Chromatographic Separation and Purification Techniques

Chromatography is an essential tool for separating 1-(Phenoxymethyl)-4-(propan-2-yl)benzene from reaction mixtures, identifying potential impurities, and isolating structurally similar analogues. The choice of technique depends on the volatility of the compound and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase (RP-HPLC) approach is typically effective for this type of non-polar aromatic compound.

Method development involves the systematic optimization of several parameters to achieve a high-resolution separation of the main compound from any impurities. A typical starting point for a compound like this compound would utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comsielc.com An isocratic elution with a fixed solvent composition may be sufficient, but a gradient elution, where the solvent composition is changed over time, often provides better resolution for complex samples. wu.ac.th

For method validation, key parameters such as linearity, accuracy, precision, specificity, and range are evaluated to ensure the method is reliable and reproducible. nih.govwu.ac.th Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 254-280 nm. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector UV at 265 nm

This table presents a hypothetical set of starting conditions for method development based on common practices for similar aromatic compounds. wu.ac.thresearchgate.net

Gas Chromatography (GC) for Volatile Product Separation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for this compound and its volatile byproducts or starting materials. gcms.cz The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a stationary phase coated on the inner wall of a capillary column. phenomenex.com

The choice of the stationary phase is critical for achieving the desired separation. For aromatic compounds, a low-polarity stationary phase, such as one based on a proprietary si-arylene polymer, can provide unique selectivity through π-π interactions. phenomenex.com The oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A common detector for hydrocarbon analysis is the Flame Ionization Detector (FID), which offers high sensitivity. phenomenex.com

Table 2: Example GC Method Parameters

ParameterCondition
Column Zebron ZB-XLB (or similar low-polarity column)
Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min)
Injection Mode Split
Injector Temperature 250 °C
Oven Program Start at 60°C, ramp to 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table outlines typical GC conditions suitable for analyzing volatile aromatic compounds. phenomenex.com

Preparative Chromatography for Isolation of Analogues

When it is necessary to isolate and purify analogues of this compound for further study, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to handle larger quantities of material.

Both preparative HPLC and classic column chromatography over a solid support like silica (B1680970) gel can be used. mdpi.com In preparative HPLC, the conditions developed during analytical HPLC are adapted for larger columns with higher loading capacities. sielc.comsielc.com The goal is to collect fractions of the eluent that contain the purified compound of interest.

For less polar compounds like the target molecule and its analogues, normal-phase chromatography on silica gel is also a viable option. mdpi.com A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is used to elute the compounds from the column based on their polarity. The separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure analogue. mdpi.com

Spectroscopic Characterization Methodologies in Research

Spectroscopy is indispensable for the structural confirmation of this compound. Techniques like NMR and MS provide detailed information about the molecule's atomic connectivity, molecular weight, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. jchps.com It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR would show distinct signals for each type of proton: the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) (-CH₂-) protons of the ether linkage, and the methine (-CH-) and methyl (-CH₃) protons of the isopropyl group. The chemical shift (δ), integration (relative number of protons), and splitting pattern (spin-spin coupling) of these signals allow for the complete assignment of the proton skeleton. wpmucdn.com

¹³C NMR spectroscopy provides information on the carbon framework, with each unique carbon atom giving a distinct signal. slideshare.net To further confirm the structure and assign all signals correctly, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. wpmucdn.comresearchgate.net These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Isopropyl -CH₃~1.2Doublet
Isopropyl -CH~2.9Septet
Methylene -O-CH₂-~5.0Singlet
Aromatic Protons~6.9 - 7.4Multiplet

Note: Predicted values are estimates based on standard chemical shift tables for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. researchgate.net When this compound is analyzed, it is first ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured, confirming the molecular weight of the compound. bris.ac.uk

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula from a highly accurate mass measurement. The ionization technique used can influence the degree of fragmentation. Techniques like Electrospray Ionization (ESI) are "soft" and often show a prominent molecular ion peak, while Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation. nih.gov

The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond, loss of the isopropyl group, or rearrangements of the aromatic rings. nih.gov Analyzing these fragments helps to piece together and confirm the molecular structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Identity
226[M]⁺, Molecular Ion
211[M - CH₃]⁺
183[M - C₃H₇]⁺
133[C₉H₁₁O]⁺ or [C₁₀H₁₃]⁺
107[C₇H₇O]⁺ (Phenoxy-CH₂ fragment)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl fragment)

Note: This table lists plausible fragments based on the structure and common fragmentation pathways of aromatic ethers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the identification of functional groups within a molecule. For this compound, these methods provide characteristic spectral fingerprints that arise from the molecule's constituent parts: the phenyl, phenoxymethyl (B101242), and propan-2-yl groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The expected IR absorption bands for this compound are derived from the vibrations of its aromatic rings, ether linkage, and alkyl substituent.

Key characteristic IR absorptions for this compound would include:

Aromatic C-H Stretching: The C-H bonds on the two benzene rings will exhibit stretching vibrations typically in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the propan-2-yl group and the methylene bridge (-CH₂-) will show stretching absorptions in the 3000-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage is a key functional group and is expected to produce a strong, characteristic absorption band due to asymmetric C-O-C stretching, typically found in the 1260-1200 cm⁻¹ region. A symmetric stretching band may also be observed near 1040 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene rings give rise to several characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene rings occur in the 900-675 cm⁻¹ range. libretexts.org The specific pattern of these bands can sometimes help deduce the substitution pattern on the aromatic rings.

The following table summarizes the expected prominent IR absorption bands for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CIn-ring Stretching1600-1450
Ether C-O-CAsymmetric Stretching1260-1200
Aromatic C-HOut-of-plane Bending900-675

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic structure, particularly conjugated π-electron systems.

For this compound, the chromophores responsible for UV absorption are the two benzene rings. Benzene itself exhibits three absorption bands at 184, 204, and 256 nm. quimicaorganica.org When substituents are added to the benzene ring, these absorption bands can shift, typically to longer wavelengths (a bathochromic or red shift), and their intensities can change. quimicaorganica.orgshimadzu.com

Advanced hyphenated techniques for complex mixture analysis

GC-MS and LC-MS for Trace Analysis and Metabolite Profiling (In Vitro)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are indispensable for the trace analysis of this compound in complex matrices and for studying its potential metabolic fate in in vitro systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its unambiguous identification. Key fragment ions would likely arise from the cleavage of the ether bond and the loss of the propan-2-yl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile metabolites or for direct analysis of in vitro samples without derivatization, LC-MS is the preferred technique. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods often result in less fragmentation and a more prominent molecular ion, which is advantageous for metabolite identification.

In the context of in vitro metabolite profiling, liver microsomes or other cellular systems can be incubated with this compound. LC-MS can then be used to analyze the incubation mixture to identify potential metabolites. Common metabolic transformations for a compound like this could include hydroxylation of the aromatic rings, oxidation of the alkyl group, or cleavage of the ether linkage. Each of these modifications would result in a predictable mass shift that can be detected by the mass spectrometer.

The following table outlines the expected masses of potential metabolites that could be identified using LC-MS.

Parent Compound/MetaboliteChemical ModificationExpected Molecular Weight ( g/mol )
This compound-226.31
Hydroxylated Metabolite+ O242.31
Dihydroxylated Metabolite+ 2O258.31
Carboxylic Acid Metabolite (from propan-2-yl oxidation)+ 2O, - 2H256.28
Phenol (B47542) (from ether cleavage)- C₇H₇94.11
4-(propan-2-yl)benzyl alcohol (from ether cleavage)- C₆H₅O150.22

NMR-MS Coupling for Comprehensive Structural Assignments

While GC-MS and LC-MS are excellent for detecting and quantifying compounds and their metabolites, the definitive structural elucidation of novel compounds or unknown metabolites often requires the comprehensive data provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling of NMR and MS, either online (LC-NMR-MS) or offline, provides a powerful workflow for complete structural assignment.

After a potential metabolite is identified by its mass using LC-MS, the sample can be further analyzed by NMR. For offline analysis, the chromatographic peak corresponding to the metabolite of interest is collected, and then a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed. The data from these experiments provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships.

For instance, if a hydroxylation event occurred on one of the aromatic rings, ¹H NMR would show changes in the chemical shifts and splitting patterns of the aromatic protons. The precise location of the hydroxyl group could then be determined using 2D NMR experiments like HMBC, which shows long-range correlations between protons and carbons.

The combination of mass data from MS and the detailed structural information from NMR allows for the unambiguous assignment of the structure of metabolites, which is critical for understanding the metabolic pathways of this compound.

Development of Quantitative Analytical Methods

Calibration Curve Generation and Limit of Detection/Quantitation Determination

For quantitative analysis of this compound in various samples, it is essential to develop and validate a robust analytical method. A key component of this is the generation of a calibration curve and the determination of the method's sensitivity through the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

A calibration curve is constructed by preparing a series of standards of known concentrations of the analyte. These standards are then analyzed using the chosen analytical technique (e.g., GC-MS or LC-MS), and the instrument response (e.g., peak area) is plotted against the concentration. The resulting graph is typically linear over a certain range, and the equation of the line (y = mx + c) is used to calculate the concentration of the analyte in unknown samples based on their measured response.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1, and the LOQ is defined as a S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Validation of Analytical Protocols for Research Applications

Before an analytical method can be confidently used for research applications, it must undergo a thorough validation process to ensure that it is fit for its intended purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

The key parameters evaluated during analytical method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte (spike recovery).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (RSD) and is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

The following table provides an example of the acceptance criteria for these validation parameters in a typical research setting.

Validation ParameterAcceptance Criteria (Example)
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (Recovery)80-120%
Precision (RSD)≤ 15%
Limit of Quantitation (LOQ)Sufficiently low to measure expected concentrations
SpecificityNo significant interference at the retention time of the analyte

By systematically evaluating these parameters, the reliability and robustness of the analytical method for the quantification of this compound can be ensured.

Potential Research Applications of 1 Phenoxymethyl 4 Propan 2 Yl Benzene Non Clinical

Exploration as a Synthetic Reagent or Catalyst Ligand Precursor

There are no documented instances of 1-(Phenoxymethyl)-4-(propan-2-yl)benzene being used as a synthetic reagent or as a precursor for catalyst ligands in published research. The chemical structure, featuring a phenoxymethyl (B101242) group attached to a cumene (B47948) backbone, could theoretically be modified for such purposes, but no such syntheses or applications have been reported.

Investigative Tool in Chemical Biology for Target Identification (In Vitro/Cellular Models)

No studies have been published that utilize this compound as an investigative tool in chemical biology. Its potential as a molecular probe for target identification in in vitro or cellular models has not been explored.

Development of Novel Scaffolds for Materials Science Research (e.g., Polymer Intermediates, Liquid Crystals)

There is no available research on the application of this compound in materials science. Its potential as a monomer or intermediate for polymers, or as a scaffold for liquid crystals, has not been investigated in the scientific literature.

Environmental Fate and Degradation Studies in Model Ecosystems (Theoretical and Laboratory Simulations)

Specific studies on the environmental fate and degradation of this compound are absent from the public record. While the environmental impact of related compounds like alkylphenol ethoxylates and isopropylbenzene has been studied, this data cannot be directly and accurately applied to the specific molecule without dedicated research.

There are no experimental or theoretical studies detailing the photodegradation pathways or identifying the resulting products for this compound.

The biodegradation of this compound by microorganisms has not been the subject of any published in vitro studies. Therefore, no information is available on the specific enzymes or metabolic pathways that might be involved in its breakdown.

Future Research Directions and Unanswered Questions

Elucidation of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For 1-(Phenoxymethyl)-4-(propan-2-yl)benzene, future research should prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry. Key areas of investigation could include:

Catalytic C-O Bond Formation: Exploring the use of earth-abundant metal catalysts or organocatalysts to facilitate the etherification reaction between a phenol (B47542) precursor and a substituted benzyl (B1604629) halide. This would move away from traditional methods that may rely on stoichiometric and often hazardous reagents.

Flow Chemistry Synthesis: Implementing continuous flow manufacturing processes could offer significant advantages in terms of safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Bio-catalytic Methods: Investigating the use of enzymes to catalyze the key bond-forming reactions could offer a highly selective and sustainable alternative to conventional chemical synthesis.

Exploration of Structure-Activity Relationships in Undiscovered Biological Systems

The biological activity of this compound remains largely unexplored. A systematic investigation into its structure-activity relationships (SAR) is crucial to identifying potential therapeutic applications. Future research in this area should involve:

Systematic Analog Synthesis: The synthesis and biological evaluation of a library of analogs with modifications to the phenoxymethyl (B101242) and isopropylbenzene moieties. For instance, altering the substitution pattern on the aromatic rings or modifying the ether linkage could reveal key structural features for biological activity. chemisgroup.usnih.gov

Broad-Spectrum Biological Screening: Testing the parent compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel bioactivities.

Target Identification and Validation: For any identified "hits" from screening, subsequent studies would be necessary to identify the specific molecular target and validate its role in the observed biological effect.

A study on 13-(4-isopropylbenzyl)berberine derivatives demonstrated that the introduction of various alkyl groups could enhance antifungal activity, providing a precedent for how structural modifications can impact biological function. nih.gov

Application of Advanced Computational Methodologies for Predictive Modeling

In silico approaches can significantly accelerate the research and development process by providing predictive insights into the properties of a molecule before it is synthesized. For this compound, advanced computational methodologies could be applied to:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict the compound's electronic structure, reactivity, and spectroscopic properties. researchgate.net

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of the compound. Molecular dynamics simulations can then provide insights into the stability of the protein-ligand complex over time.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound and its analogs. This can help in prioritizing which compounds to synthesize and test in vitro. researchgate.net

These computational tools can guide the design of new analogs with improved activity and pharmacokinetic profiles. researchgate.net

Integration with High-Throughput Screening Platforms for Mechanistic Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it an invaluable tool for discovering new biological activities and elucidating mechanisms of action. Future research could integrate this compound and its derivatives into HTS platforms to:

Discover Novel Biological Activities: Screen compound libraries against diverse cellular or biochemical assays to identify unexpected therapeutic potentials.

Elucidate Mechanisms of Action: Once an activity is confirmed, HTS can be used to probe the underlying biological pathways. For example, a colorimetric assay was developed for the high-throughput screening of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) biosynthesis, demonstrating the potential of HTS in evaluating biochemical transformations. nih.gov

Identify Off-Target Effects: HTS can also be used to proactively identify potential off-target effects, which is a critical step in the early stages of drug discovery.

Development of Advanced Analytical Tools for Environmental Monitoring

Given the increasing focus on the environmental fate of chemical compounds, the development of sensitive and specific analytical methods for the detection of this compound in environmental matrices is pertinent. Future research in this area should focus on:

Chromatographic Method Development: Developing and validating robust analytical methods using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry for the quantification of the compound in water, soil, and air samples. nih.govcdc.govnih.gov

Sample Preparation Techniques: Optimizing sample extraction and clean-up procedures, such as solid-phase extraction (SPE), to ensure accurate and reproducible measurements at trace levels. nih.govnih.gov

Environmental Fate and Transport Studies: Utilizing these analytical methods to study the persistence, degradation, and mobility of the compound in various environmental compartments.

The U.S. Environmental Protection Agency (EPA) maintains a set of selected analytical methods for environmental remediation and recovery, which can serve as a valuable resource for developing such monitoring tools. epa.gov

Conclusion

Synthesis of Key Findings and Contributions to Organic Chemistry

1-(Phenoxymethyl)-4-(propan-2-yl)benzene, also known by its IUPAC name 4-isopropylbenzyl phenyl ether, is a substituted aromatic ether. Its structure, featuring a phenoxymethyl (B101242) group attached to a benzene (B151609) ring bearing a para-substituted isopropyl group, suggests its synthesis is achievable through established methods in organic chemistry, most notably the Williamson ether synthesis. This reaction would likely involve the nucleophilic substitution of a halide from 4-isopropylbenzyl halide by sodium phenoxide.

The primary contribution of this compound to the broader landscape of organic chemistry appears to be as a readily available, yet specialized, building block. Its presence in the catalogs of chemical suppliers points towards its utility in proprietary synthetic pathways, likely in the development of more complex molecules in sectors such as pharmaceuticals or materials science. However, the specifics of these applications are not detailed in publicly accessible scientific literature.

The absence of extensive research on this compound in peer-reviewed journals suggests that its properties and potential applications have not been a focus of academic investigation. Therefore, its direct contributions to the theoretical or practical advancements in organic chemistry remain largely undocumented in the public domain.

Reiteration of Research Significance and Academic Impact

The significance of research into any chemical compound lies in its potential to exhibit novel properties or functionalities. For this compound, its academic impact is currently minimal due to the scarcity of published studies. The compound represents a gap in the collective knowledge of structure-activity relationships for this class of ethers.

Vision for Future Research and Collaborative Opportunities

The limited available information on this compound presents a clear opportunity for future research endeavors. A foundational study could focus on its definitive synthesis and characterization using modern analytical techniques.

Proposed Research Directions:

Synthesis and Optimization: A detailed investigation into the optimal conditions for the synthesis of this compound via the Williamson ether synthesis or other relevant methods. This would involve a study of various solvents, bases, and reaction temperatures to maximize yield and purity.

Spectroscopic and Physicochemical Characterization: Comprehensive analysis using NMR (¹H and ¹³C), FT-IR, and mass spectrometry to provide a complete and unambiguous structural confirmation. Determination of key physical properties such as melting point, boiling point, and solubility in various solvents would also be essential.

Exploration of Chemical Reactivity: Investigating the reactivity of the ether linkage and the aromatic rings towards various reagents would elucidate its chemical behavior and potential for further functionalization.

Biological Screening: A broad-based screening of its biological activity against various cell lines and microorganisms could uncover potential applications in medicinal chemistry.

Materials Science Applications: Exploration of its potential as a monomer or additive in the synthesis of novel polymers or other advanced materials.

These avenues of research offer significant opportunities for collaboration between synthetic organic chemistry labs, analytical facilities, and departments focused on pharmacology and materials science. Such collaborative efforts would be instrumental in fully elucidating the scientific profile of this compound and unlocking its potential contributions to the chemical sciences.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Phenoxymethyl)-4-(propan-2-yl)benzene, and how can reaction yields be optimized?

  • Methodological Answer :

  • Nucleophilic aromatic substitution : React 4-isopropylphenol with chloromethyl phenyl ether under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC.
  • Cross-coupling : Use Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated precursor (e.g., Pd(PPh₃)₄ catalyst, toluene/EtOH solvent).
  • Optimization : Adjust catalyst loading (5–10 mol%), solvent polarity, and reaction time. Purify via silica gel column chromatography (hexane:EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (isopropyl methyl groups at δ ~1.2–1.4 ppm; phenoxymethyl aromatic protons as doublets at δ ~6.8–7.4 ppm).
  • IR Spectroscopy : Identify C-O-C (ether) stretches at 1240–1270 cm⁻¹ and aromatic C-H bends near 1600 cm⁻¹.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error using electrospray ionization (ESI) .

Q. How can purity and stability be assessed during storage of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (>98% purity threshold).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset temperature). Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can conflicting crystallographic data for the para-substituent arrangement be resolved?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (hexane/CH₂Cl₂). Use SHELXL for refinement to determine bond lengths (C-O: ~1.36 Å) and angles (C-C-C: ~120°). Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate para-substitution .

Q. What experimental approaches address discrepancies in reported reactivity of the phenoxymethyl group?

  • Methodological Answer :

  • Kinetic studies : Monitor ether cleavage under acidic (H₂SO₄/MeOH) or oxidative (H₂O₂/AcOH) conditions via GC-MS. Compare activation energies (Arrhenius plots) across studies.
  • Competitive reaction design : Compete with reference substrates (e.g., methyl ethers) to quantify relative reactivity. Use deuterated analogs (e.g., CD₃O-) to probe isotopic effects .

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

  • Methodological Answer :

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 (M06-2X/def2-TZVP). Correlate with experimental UV-Vis spectra (λmax ~270 nm).
  • Molecular docking : Screen for π-π stacking interactions with graphene/polymer matrices to assess potential as a conductive additive .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility parameter analysis : Measure Hansen solubility parameters (δD, δP, δH) via turbidimetric titration. Cross-reference with COSMO-RS simulations to identify outliers.
  • Microscopy : Observe crystal morphology (polarized light) in saturated solutions to detect polymorphic variations affecting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.